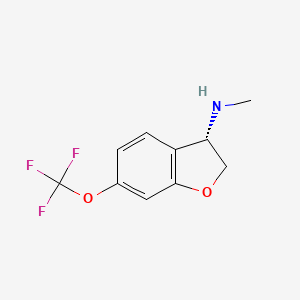![molecular formula C11H13BrN2O B13903113 N-(4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)propionamide CAS No. 1428651-88-0](/img/structure/B13903113.png)
N-(4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)propionamide is a heterocyclic compound that features a bromine atom and a propionamide group attached to a cyclopenta[c]pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)propionamide typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with alkylating agents . The reaction conditions often involve the use of bases such as triethylamine and solvents like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalysts can be applied to scale up the synthesis for industrial purposes.
化学反応の分析
Types of Reactions
N-(4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like manganese triflate and tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Manganese triflate and tert-butyl hydroperoxide in water at room temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of cyclopenta[b]pyridin-5-one analogues.
Reduction: Formation of reduced derivatives with the bromine atom intact.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
科学的研究の応用
N-(4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)propionamide has several scientific research applications:
作用機序
The mechanism of action of N-(4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)propionamide involves its interaction with molecular targets such as protein kinases and calcium channels. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Similar structure but lacks the bromine atom and propionamide group.
Cyclopenta[b]pyridin-5-one analogues: Formed through oxidation reactions and have a similar core structure.
Uniqueness
N-(4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)propionamide is unique due to the presence of the bromine atom and propionamide group, which confer distinct chemical reactivity and biological activity compared to other cyclopenta[c]pyridine derivatives .
特性
CAS番号 |
1428651-88-0 |
|---|---|
分子式 |
C11H13BrN2O |
分子量 |
269.14 g/mol |
IUPAC名 |
N-(4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)propanamide |
InChI |
InChI=1S/C11H13BrN2O/c1-2-11(15)14-10-4-3-7-8(10)5-13-6-9(7)12/h5-6,10H,2-4H2,1H3,(H,14,15) |
InChIキー |
HIDZFNBMRXJMCX-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NC1CCC2=C(C=NC=C12)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-amino-N-[(3-chlorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13903030.png)
![tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate;oxalic acid](/img/structure/B13903033.png)


![5-[(2E)-3-(4-Chlorophenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13903042.png)

![trans-4-[[(6-Bromo-1,3-benzothiazol-2-yl)amino]methyl]cyclohexanecarboxylic acid](/img/structure/B13903054.png)







